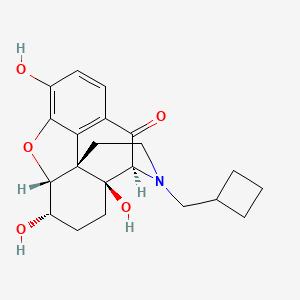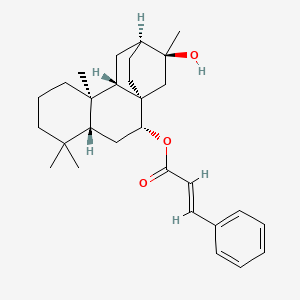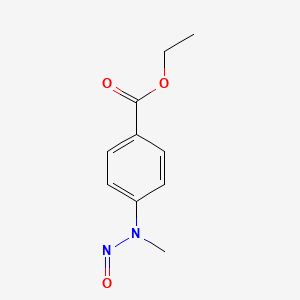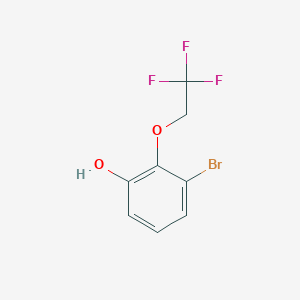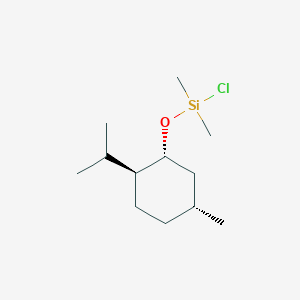
(+)-Chloro(p-menth-3-yloxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is a specialized organosilicon compound It is characterized by the presence of a chloro group, a p-menth-3-yloxy group, and two dimethyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chloro(p-menth-3-yloxy)dimethylsilane typically involves the reaction of p-menth-3-yl alcohol with chlorodimethylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{p-Menth-3-yl alcohol} + \text{Chlorodimethylsilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Chloro(p-menth-3-yloxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Hydrolysis: In the presence of water, the chloro group can be hydrolyzed to form a silanol group.
Oxidation: The compound can undergo oxidation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Major Products Formed
Substitution Reactions: New organosilicon compounds with various functional groups.
Hydrolysis: Silanol derivatives.
Oxidation: Siloxane compounds.
Aplicaciones Científicas De Investigación
(+)-Chloro(p-menth-3-yloxy)dimethylsilane has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is used in the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of (+)-Chloro(p-menth-3-yloxy)dimethylsilane involves the reactivity of the chloro group and the p-menth-3-yloxy group. The chloro group can undergo nucleophilic substitution reactions, while the p-menth-3-yloxy group can participate in various organic transformations. The silicon atom provides a unique reactivity profile, allowing for the formation of siloxane bonds and other silicon-containing structures.
Comparación Con Compuestos Similares
Similar Compounds
- Chlorobis(p-menth-3-yloxy)(methyl)silane
- Dichloro(p-menth-3-yl)oxysilane
- Acetic acid, p-menth-3-yl ester
Uniqueness
(+)-Chloro(p-menth-3-yloxy)dimethylsilane is unique due to the presence of both a chloro group and a p-menth-3-yloxy group attached to the silicon atom. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and the development of novel materials.
Propiedades
Fórmula molecular |
C12H25ClOSi |
|---|---|
Peso molecular |
248.86 g/mol |
Nombre IUPAC |
chloro-dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C12H25ClOSi/c1-9(2)11-7-6-10(3)8-12(11)14-15(4,5)13/h9-12H,6-8H2,1-5H3/t10-,11+,12-/m1/s1 |
Clave InChI |
JXZSEZCMUZKNCK-GRYCIOLGSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)O[Si](C)(C)Cl)C(C)C |
SMILES canónico |
CC1CCC(C(C1)O[Si](C)(C)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


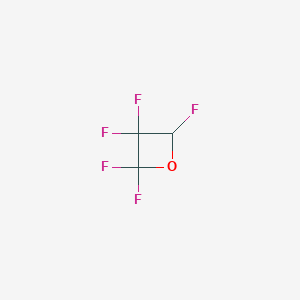
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
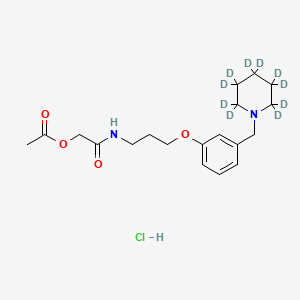



![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
